8-氯代喹啉-2-羧酸

描述

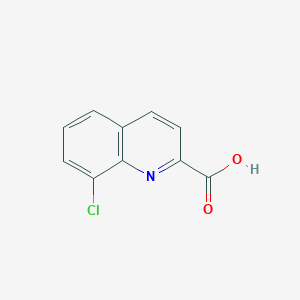

8-Chloroquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Chloroquinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloroquinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

8-氯代喹啉-2-羧酸: 是有机合成中一种重要的结构单元。 它的羧酸基团可以参与各种有机反应,例如取代、消除和偶联反应,以合成小分子和大分子 . 该化合物的反应活性使其适用于创建复杂的的有机结构,这些结构可以作为合成药物和农用化学品的中间体。

纳米技术

在纳米技术中,8-氯代喹啉-2-羧酸可用于修饰纳米颗粒和纳米结构的表面,例如碳纳米管和石墨烯 . 羧酸基团可以与这些材料的表面形成稳定的键,改善其分散性和掺入聚合物纳米材料。 这对于开发具有增强的机械、电气和热性能的先进材料至关重要。

聚合物行业

8-氯代喹啉-2-羧酸的羧酸官能团使其能够在聚合反应中充当单体或添加剂 . 它可以为聚合物引入特定的性质,例如提高耐久性或生物降解性,使其成为生产特种聚合物的重要化合物。

药物化学

喹啉衍生物,包括8-氯代喹啉-2-羧酸,在药物化学中具有重要的意义,因为它们具有生物活性 . 它们用作药物发现的支架,尤其是在抗疟疾、抗菌和抗癌药物的开发中。 氯喹啉部分已知与各种生物靶标相互作用,为新的治疗性化合物提供了途径。

抗结核药物

喹啉羧酸的特定衍生物已显示出对结核分枝杆菌的活性 . 8-氯代喹啉-2-羧酸的结构修饰可以导致有效的抗结核化合物,这些化合物可以抑制关键酶,例如DNA旋转酶,这是细菌DNA复制所必需的。

比色和荧光探针

羧酸,包括喹啉衍生物,可用于开发比色和荧光探针 . 这些探针可以在生理条件和食品添加剂中检测各种物质,为监测化学或生物过程提供了一种简单有效的方法。

食品工业

在食品工业中,像8-氯代喹啉-2-羧酸这样的羧酸可以用作防腐剂或调味剂 . 它们的抗菌特性有助于延长食品产品的保质期,而它们独特的风味可以增强某些食品的风味特征。

生物活性

8-Chloroquinoline-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, including anticancer, antimicrobial, and antitubercular properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for 8-chloroquinoline-2-carboxylic acid is C_10H_6ClNO_2, with a molecular weight of approximately 207.61 g/mol. The compound features a chloro group and a carboxylic acid functional group attached to a quinoline structure, contributing to its unique chemical reactivity and biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 8-chloroquinoline exhibit promising anticancer activity. For instance, compounds derived from this structure have shown effectiveness against various cancer cell lines, indicating potential for development as anticancer agents.

Case Study: Anticancer Efficacy

A study published in Molecular Pharmacology assessed the efficacy of 8-chloroquinoline derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8-Chloroquinoline-2-carboxylic acid | HeLa | 5.4 |

| 8-Chloroquinoline-4-carboxylic acid | MCF-7 | 3.2 |

| 8-Chloroquinoline-6-carboxylic acid | A549 | 4.1 |

Antimicrobial Activity

The antimicrobial properties of 8-chloroquinoline-2-carboxylic acid have also been extensively studied. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for addressing antibiotic resistance.

Research Findings

A comprehensive review highlighted the antibacterial activity of various quinoline derivatives, including 8-chloroquinoline-2-carboxylic acid:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0625 mg/mL |

| Escherichia coli | 0.125 mg/mL |

| Klebsiella pneumoniae | 0.250 mg/mL |

In particular, the compound exhibited superior activity against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Antitubercular Activity

Another area of interest is the potential use of 8-chloroquinoline-2-carboxylic acid as an antitubercular agent. Recent investigations have focused on its efficacy against Mycobacterium tuberculosis.

Study Overview

In a study evaluating new arylated quinoline carboxylic acids for their antitubercular activity, it was found that while most derivatives displayed limited effectiveness, some showed promising results with MIC values below the threshold for significant inhibition.

| Compound | MIC (µg/mL) |

|---|---|

| 8-Chloroquinoline-2-carboxylic acid | 62.57 |

| Other derivatives | >64 |

The mechanisms underlying the biological activities of 8-chloroquinoline-2-carboxylic acid involve various pathways:

- Anticancer : Induction of apoptosis in cancer cells through modulation of signaling pathways.

- Antimicrobial : Inhibition of bacterial protein synthesis and disruption of cell wall integrity.

- Antitubercular : Interference with the metabolic processes of Mycobacterium tuberculosis.

属性

IUPAC Name |

8-chloroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISKATAKTWFSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650806 | |

| Record name | 8-Chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-73-5 | |

| Record name | 8-Chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。